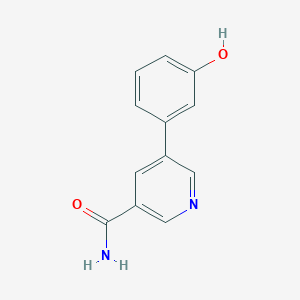
5-(3'-Hydroxyphenyl)-pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3’-Hydroxyphenyl)-pyridine-3-carboxamide is an organic compound characterized by the presence of a hydroxyphenyl group attached to a pyridine ring, with a carboxamide functional group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3’-Hydroxyphenyl)-pyridine-3-carboxamide typically involves the reaction of 3-hydroxypyridine with an appropriate carboxamide precursor under controlled conditions. One common method involves the use of N,N-dimethylformamide as a solvent and a catalyst such as n-butyllithium to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-(3’-Hydroxyphenyl)-pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-(3’-Hydroxyphenyl)-pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(3’-Hydroxyphenyl)-pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyridine ring can engage in π-π stacking and other aromatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- 5-(3-Hydroxyphenyl)-10,15,20-tris[4-(methoxycarbonyl)phenyl]porphyrin
- 5,10,15,20-tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
Comparison: 5-(3’-Hydroxyphenyl)-pyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features. Compared to similar compounds, it offers distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
864685-40-5 |
|---|---|
Fórmula molecular |
C12H10N2O2 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
5-(3-hydroxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10N2O2/c13-12(16)10-4-9(6-14-7-10)8-2-1-3-11(15)5-8/h1-7,15H,(H2,13,16) |
Clave InChI |
WVJZXAJVOOFTRI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CN=C2)C(=O)N |
SMILES canónico |
C1=CC(=CC(=C1)O)C2=CC(=CN=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















